P,P'-dde

Description

P,p'-dde appears as white crystalline solid or white powder. (NTP, 1992)

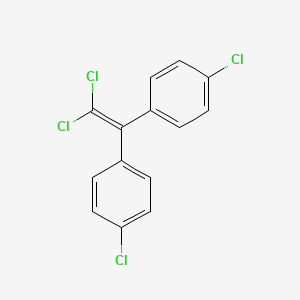

DDE is a chlorophenylethylene that is ethylene substituted by two 4-chlorophenyl groups at position 1 and two chlorine atoms at position 2. It has a role as a persistent organic pollutant and a human xenobiotic metabolite. It is a member of monochlorobenzenes and a chlorophenylethylene.

1,1-Dichloro-2,2-bis(p-chlorophenyl) ethylene (DDE) is a breakdown product of DDT, which was used in the past as an insecticide. No information is available on the acute (short-term) or chronic (long-term) effects of DDE. Acute, oral exposure to high doses of DDT in humans results in central nervous system (CNS) effects, such as headaches, nausea, and convulsions. The only effect noted in epidemiologic studies of workers exposed to DDT and other pesticides was an increase in activity of liver enzymes. Animal studies have reported effects on the liver, immune system, and CNS from chronic oral exposure to DDT. Human studies are inconclusive regarding DDE and cancer. Animal studies have reported an increased incidence of liver tumors in mice and hamsters, and thyroid tumors in female rats from oral exposure to DDE. EPA has classified DDE as a Group B2, probable human carcinogen.

This compound has been reported in Euglena gracilis with data available.

DDE, P,P'- is an isomer of dichlorodiphenyldichloroethylene, an organochlorine insecticide. It is one of the components of commercial mixtures of DDT. DDT was once a widely used pesticide, but today its agricultural use has been banned worldwide due to its toxicity and tendency to bioaccumulate. However, it still has limited use in disease vector control. (L84)

An organochlorine pesticide, it is the ethylene metabolite of DDT.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl4/c15-11-5-1-9(2-6-11)13(14(17)18)10-3-7-12(16)8-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCNVFOCBFJOQAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=C(Cl)Cl)C2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl4 | |

| Record name | P,P'-DDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020374 | |

| Record name | p,p'-DDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P,p'-dde appears as white crystalline solid or white powder. (NTP, 1992), White solid; [HSDB] | |

| Record name | P,P'-DDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DDE | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4656 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

601.7 °F at 760 mmHg (NTP, 1992) | |

| Record name | P,P'-DDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 0.1 mg/mL at 72 °F (NTP, 1992), Soluble in fat and most organic solvents, In water, 0.065 mg/L at 24 °C, In water, 0.04 mg/L at 25 °C | |

| Record name | P,P'-DDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1625 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000006 [mmHg], 6.0X10-6 mm Hg at 25 °C | |

| Record name | DDE | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4656 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1625 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White, crystalline solid | |

CAS No. |

72-55-9, 68679-99-2 | |

| Record name | P,P'-DDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p,p′-DDE | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DDE | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000072559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p,p'-DDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1153 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-(2,2-dichloroethenylidene)bis[chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p,p'-DDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-(dichlorovinylidene)bis[chlorobenzene] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.490 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-bis(p-chlorophenyl)-1,1-dichloroethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.713 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M7FS82U08 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1625 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

190 to 194 °F (NTP, 1992), 89 °C | |

| Record name | P,P'-DDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1625 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Synthesis of p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE) from p,p'-Dichlorodiphenyltrichloroethane (DDT): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of p,p'-dichlordiphenyldichloroethylene (p,p'-DDE) from p,p'-dichlorodiphenyltrichloroethane (DDT). The primary method detailed is the dehydrochlorination of DDT, a process of significant interest in environmental science, toxicology, and for the synthesis of analytical standards. This document outlines the core chemical transformation, detailed experimental protocols, and quantitative data to support researchers in the controlled synthesis of this compound.

Introduction

p,p'-Dichlorodiphenyltrichloroethane (DDT) is a well-known organochlorine insecticide. Its primary and most stable metabolite is p,p'-dichlordiphenyldichloroethylene (this compound), formed through the process of dehydrochlorination, which involves the removal of a hydrogen and a chlorine atom from the parent DDT molecule. This transformation can occur both biologically, through enzymatic action in organisms, and chemically under laboratory conditions.[1] The synthesis of this compound is crucial for creating analytical standards for environmental monitoring and for toxicological studies investigating its role as an endocrine disruptor and persistent organic pollutant (POP).[2] This guide focuses on the chemical synthesis of this compound from p,p'-DDT.

Chemical Transformation

The core of the synthesis is the dehydrohalogenation of p,p'-DDT. This reaction results in the loss of a molecule of hydrogen chloride (HCl) and the formation of a double bond in the ethylene (B1197577) bridge of the molecule, converting the trichloroethane group to a dichloroethylene group.[2]

Reaction Pathway Diagram

References

A Comparative Analysis of the Biological Activities of o,p'-DDE and p,p'-DDE: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorodiphenyltrichloroethane (DDT) and its persistent metabolite, dichlorodiphenyldichloroethylene (DDE), are environmental contaminants of significant concern due to their endocrine-disrupting properties. Technical grade DDT is a mixture of isomers, with p,p'-DDT being the most abundant and o,p'-DDT present in smaller quantities.[1] Metabolism of these parent compounds leads to the formation of p,p'-DDE and o,p'-DDE, respectively. These isomers, while structurally similar, exhibit distinct biological activities, primarily interacting with the estrogen and androgen signaling pathways. This technical guide provides a comprehensive comparison of the biological activities of o,p'-DDE and this compound, focusing on their mechanisms of action, receptor binding affinities, and the experimental methodologies used to characterize them.

Core Biological Activities: A Tale of Two Receptors

The primary biological distinction between o,p'-DDE and this compound lies in their preferential interaction with different steroid hormone receptors.[2] Generally, o,p'-DDE is considered to be estrogenic, meaning it mimics the effects of estrogen, while this compound is primarily characterized as an anti-androgen, counteracting the effects of androgens like testosterone.[2][3]

-

o,p'-DDE: An Estrogen Agonist: This isomer has been shown to bind to the estrogen receptor (ER), primarily ERα, and elicit estrogenic responses.[4] This interaction can lead to the activation of estrogen-responsive genes and the proliferation of estrogen-sensitive cells.[4] The estrogenic activity of technical DDT is largely attributed to the presence of the o,p' isomer.[2]

-

This compound: An Androgen Receptor Antagonist: In contrast, this compound has a weak affinity for the estrogen receptor but is a potent antagonist of the androgen receptor (AR).[3][5] By binding to the AR, it competitively inhibits the binding of endogenous androgens, thereby blocking androgen-induced gene transcription and subsequent physiological effects.[2][3] This anti-androgenic activity is linked to observed abnormalities in male reproductive development in wildlife and laboratory animals.[3] While primarily anti-androgenic, some studies suggest that this compound may also exhibit weak estrogenic activity under certain conditions.[6]

Quantitative Comparison of Biological Activity

The following table summarizes the quantitative data on the receptor binding affinities and potencies of o,p'-DDE and this compound from various in vitro studies.

| Isomer | Target Receptor | Assay Type | Species/Cell Line | Endpoint | Value | Reference |

| o,p'-DDE | Estrogen Receptor (ER) | Competitive Binding | Rainbow Trout | IC50 | 3.2 µM | [7] |

| Estrogen Receptor (GPR30) | Competitive Binding | Human | RBA | 0.25-1.3% | [8] | |

| This compound | Androgen Receptor (AR) | Competitive Binding | Rat | Ki | 3.5 µM | [1][9] |

| Androgen Receptor (AR) | Competitive Binding | Rat | IC50 | 5 µM | [1][9] | |

| Estrogen Receptor (rtER) | Competitive Binding | Rainbow Trout | IC50 | 8 µM | [10][11] |

IC50: The half maximal inhibitory concentration, representing the concentration of a substance required to inhibit a biological process by 50%. Ki: The inhibition constant, indicating the binding affinity of an inhibitor to a receptor. RBA: Relative binding affinity compared to the endogenous ligand.

Signaling Pathways

The distinct biological activities of o,p'-DDE and this compound are a direct consequence of their interference with the estrogen and androgen receptor signaling pathways, respectively.

Estrogen Receptor (ER) Signaling Pathway and o,p'-DDE

o,p'-DDE acts as an agonist, binding to the estrogen receptor and initiating a cascade of events that mimic the natural ligand, estradiol.

Androgen Receptor (AR) Signaling Pathway and this compound

This compound acts as an antagonist, binding to the androgen receptor and preventing the binding of endogenous androgens, thereby inhibiting the downstream signaling cascade.

Experimental Protocols

The characterization of the biological activities of o,p'-DDE and this compound relies on a suite of in vitro assays. The following sections provide detailed methodologies for key experiments.

Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor.

Objective: To quantify the binding affinity (Ki) and inhibitory concentration (IC50) of o,p'-DDE and this compound for the estrogen and androgen receptors, respectively.

Materials:

-

Recombinant human estrogen or androgen receptor

-

[³H]-Estradiol or [³H]-Dihydrotestosterone (radioligand)

-

Test compounds (o,p'-DDE, this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Assay buffer (e.g., Tris-HCl with additives)

-

Scintillation cocktail

-

96-well microplates

-

Scintillation counter

Protocol:

-

Prepare serial dilutions of the test compounds (o,p'-DDE and this compound) and the unlabeled endogenous ligand (estradiol or dihydrotestosterone (B1667394) for standard curve).

-

In a 96-well plate, add a fixed concentration of the respective recombinant receptor to each well.

-

Add the various concentrations of the test compounds or unlabeled ligand to the wells.

-

Add a fixed concentration of the radiolabeled ligand to all wells.

-

Incubate the plate at a specific temperature (e.g., 4°C) for a defined period (e.g., 18-24 hours) to allow binding to reach equilibrium.

-

Separate the receptor-bound from the free radioligand using a method such as hydroxylapatite precipitation or size-exclusion chromatography.

-

Add scintillation cocktail to the wells containing the receptor-bound radioligand.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

Reporter Gene Assay

This assay measures the transcriptional activation of a receptor in response to a test compound.

Objective: To determine if o,p'-DDE can activate the estrogen receptor and if this compound can inhibit the androgen receptor-mediated gene expression.

Materials:

-

A suitable mammalian cell line (e.g., HeLa, HEK293) that does not endogenously express the receptor of interest.

-

Expression plasmid for the human estrogen or androgen receptor.

-

Reporter plasmid containing a reporter gene (e.g., luciferase, β-galactosidase) under the control of a hormone-responsive promoter (e.g., ERE or ARE).

-

Cell culture medium and supplements.

-

Transfection reagent.

-

Test compounds (o,p'-DDE, this compound).

-

Lysis buffer and substrate for the reporter enzyme.

-

Luminometer or spectrophotometer.

Protocol:

-

Seed the cells in a multi-well plate and allow them to attach overnight.

-

Co-transfect the cells with the receptor expression plasmid and the reporter plasmid using a suitable transfection reagent.

-

After a recovery period, replace the medium with a medium containing serial dilutions of the test compounds (for agonist testing, e.g., o,p'-DDE) or a fixed concentration of the endogenous ligand plus serial dilutions of the test compound (for antagonist testing, e.g., this compound).

-

Incubate the cells for 24-48 hours.

-

Lyse the cells and add the appropriate substrate for the reporter enzyme.

-

Measure the reporter gene activity (e.g., luminescence or absorbance) using a luminometer or spectrophotometer.

-

Normalize the reporter activity to a measure of cell viability (e.g., total protein concentration or a co-transfected control reporter).

-

Plot the normalized reporter activity against the log concentration of the test compound to determine the EC50 (for agonists) or IC50 (for antagonists).

Cell Proliferation Assay (E-SCREEN)

This assay is used to assess the estrogenic activity of compounds by measuring their ability to induce the proliferation of estrogen-dependent cells.

Objective: To determine the proliferative effect of o,p'-DDE on an estrogen-sensitive cell line.

Materials:

-

Estrogen-responsive human breast cancer cell line (e.g., MCF-7).

-

Cell culture medium depleted of estrogens (e.g., phenol (B47542) red-free medium with charcoal-stripped serum).

-

Test compound (o,p'-DDE).

-

Positive control (e.g., 17β-estradiol).

-

Cell proliferation detection reagent (e.g., MTT, SRB, or a fluorescent dye).

-

Multi-well plates.

-

Microplate reader.

Protocol:

-

Culture MCF-7 cells in estrogen-depleted medium for several days to synchronize the cells and minimize background proliferation.

-

Seed the cells in a 96-well plate in the estrogen-depleted medium.

-

After cell attachment, replace the medium with fresh estrogen-depleted medium containing serial dilutions of the test compound or the positive control.

-

Incubate the cells for 6-7 days, allowing for cell proliferation.

-

At the end of the incubation period, add the cell proliferation detection reagent to each well.

-

After a further incubation period (as per the reagent manufacturer's instructions), measure the absorbance or fluorescence using a microplate reader.

-

Calculate the percentage of cell proliferation relative to the vehicle control.

-

Plot the percentage of proliferation against the log concentration of the test compound to determine the proliferative effect.

Conclusion

The biological activities of o,p'-DDE and this compound are distinctly different, with the former acting primarily as an estrogen receptor agonist and the latter as a potent androgen receptor antagonist. This clear divergence in their mechanisms of action underscores the importance of isomer-specific analysis in toxicological and pharmacological research. The in vitro assays detailed in this guide provide robust and reliable methods for quantifying the endocrine-disrupting potential of these and other environmental contaminants. A thorough understanding of their differential effects on steroid hormone signaling pathways is crucial for assessing their risks to human and wildlife health and for the development of potential therapeutic interventions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Background Information for p,p’-DDE - Interaction Profile for: Persistent Chemicals Found in Fish (Chlorinated Dibenzo-p-Dioxins, Hexachlorobenzene, p,p’-DDE, Methylmercury, and Polychlorinated Biphenyls) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Persistent DDT metabolite this compound is a potent androgen receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. p,p'-Dichlordiphenyldichloroethylene (this compound) can elicit antiandrogenic and estrogenic modes of action in the amphibian Xenopus laevis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. Binding and activation of the seven-transmembrane estrogen receptor GPR30 by environmental estrogens: a potential novel mechanism of endocrine disruption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. targetmol.cn [targetmol.cn]

- 11. This compound | Androgen Receptor | Drug Metabolite | TargetMol [targetmol.com]

The Core Mechanisms of p,p'-DDE Endocrine Disruption: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the molecular mechanisms underlying the endocrine-disrupting properties of p,p'-dichlorodiphenyldichloroethylene (p,p'-DDE), the persistent metabolite of the organochlorine pesticide DDT. The primary focus is on its well-established role as a potent antagonist of the androgen receptor (AR), with additional discussion on its interactions with estrogen and progesterone (B1679170) receptors, and its impact on steroidogenic pathways. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the core signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in related fields.

Introduction

p,p'-Dichlorodiphenyldichloroethylene (this compound) is a persistent organic pollutant that bioaccumulates in lipid-rich tissues, leading to long-term exposure in both wildlife and humans.[1] Its classification as an endocrine-disrupting chemical (EDC) stems from its ability to interfere with the normal functioning of the endocrine system, primarily by interacting with nuclear hormone receptors and altering steroid hormone synthesis and metabolism. The most pronounced and well-documented effect of this compound is its potent antagonism of the androgen receptor (AR), which has been linked to abnormalities in male reproductive development.[2][3] While its anti-androgenic activity is the primary focus, this compound also exhibits weaker interactions with estrogen and progesterone receptors and can modulate the activity of key enzymes involved in steroidogenesis.[4][5]

Interaction with Nuclear Hormone Receptors

The endocrine-disrupting effects of this compound are largely mediated through its direct interaction with nuclear hormone receptors, leading to altered gene expression.

Androgen Receptor (AR) Antagonism

The principal mechanism of this compound's endocrine disruption is its function as a potent, competitive antagonist of the androgen receptor.[2][3] It binds to the AR's ligand-binding domain, preventing the binding of endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). This inhibition blocks the subsequent conformational changes in the receptor that are necessary for its translocation to the nucleus, binding to androgen response elements (AREs) on DNA, and the recruitment of co-activators to initiate the transcription of androgen-dependent genes.[3]

Table 1: Quantitative Data for this compound Interaction with the Androgen Receptor

| Parameter | Value | Species/System | Reference |

| IC50 | 5 µM | Rat Androgen Receptor | [2][6] |

| Ki | 3.5 µM | Rat Androgen Receptor | [2][6] |

Estrogen Receptor (ER) Modulation

Compared to its potent anti-androgenic activity, this compound exhibits significantly weaker interactions with the estrogen receptor.[3] Studies have shown that it has a low binding affinity for both ERα and ERβ.[4] While some reports suggest weak estrogenic or anti-estrogenic effects at high concentrations, these are generally not considered the primary mechanism of its endocrine-disrupting action.[4]

Progesterone Receptor (PR) Interaction

This compound has been shown to inhibit progesterone-induced reporter gene activity in a dose-dependent manner in both yeast and human breast cancer cells (T47D) that express the human progesterone receptor (hPR).[5] However, it does not appear to act as a PR agonist.[5] The inhibitory effects may occur through both PR-dependent and PR-independent pathways.[5]

Disruption of Steroidogenesis

Beyond direct receptor interaction, this compound can also disrupt the endocrine system by altering the synthesis of steroid hormones.

Effects on Aromatase Activity

This compound has been shown to increase aromatase activity in human endometrial stromal cells and breast cancer cells.[7][8] Aromatase is a key enzyme that catalyzes the conversion of androgens (like testosterone) to estrogens (like estradiol). By up-regulating aromatase, this compound can lead to an increase in local estrogen concentrations, potentially contributing to estrogen-dependent pathologies.[7]

Impact on Testosterone and Estradiol (B170435) Production

In vitro studies using ovarian cultures from largemouth bass have demonstrated that this compound can cause a dose-dependent decrease in testosterone levels, while estradiol levels remained unaffected.[1] However, in other systems, such as human granulosa cells, this compound has been observed to enhance both basal and FSH-stimulated aromatase activity, which would lead to increased estradiol production. The context- and species-specific nature of these effects highlights the complexity of this compound's impact on steroidogenesis.

Experimental Protocols

Androgen Receptor Competitive Binding Assay

This assay is used to determine the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.

-

Cell/Tissue Source: Cytosol from the ventral prostate of rats or hamsters, or cell lines engineered to express the AR.[9]

-

Radioligand: Typically [³H]-dihydrotestosterone ([³H]DHT).[9]

-

Procedure:

-

Prepare cytosolic extracts containing the AR.

-

Incubate a constant concentration of [³H]DHT with increasing concentrations of the competitor (this compound or a known standard like unlabeled DHT).

-

Separate bound from unbound radioligand using a method like dextran-coated charcoal.

-

Quantify the bound radioactivity using liquid scintillation counting.

-

Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

-

Data Analysis: The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Androgen-Dependent Transcriptional Activation Assay

This assay measures the ability of a compound to induce or inhibit the transcriptional activity of the AR.

-

Cell Line: Typically a mammalian cell line (e.g., HEK293, PC3) transiently or stably transfected with an AR expression vector and a reporter gene construct. The reporter construct contains a promoter with androgen response elements (AREs) driving the expression of a reporter gene (e.g., luciferase, chloramphenicol (B1208) acetyltransferase).

-

Procedure:

-

Culture the transfected cells in a steroid-free medium.

-

Treat the cells with a known androgen (e.g., DHT) in the presence or absence of various concentrations of this compound.

-

After an incubation period, lyse the cells and measure the activity of the reporter gene product (e.g., luminescence for luciferase).

-

A decrease in reporter gene activity in the presence of this compound indicates antagonistic activity.

-

-

Controls: Include a vehicle control (no androgen), a positive control (androgen only), and a known AR antagonist (e.g., hydroxyflutamide).

H295R Steroidogenesis Assay

The H295R human adrenocortical carcinoma cell line is a widely used in vitro model to assess the effects of chemicals on steroid hormone production as these cells express most of the key enzymes required for steroidogenesis.

-

Cell Line: NCI-H295R.

-

Procedure:

-

Culture H295R cells in a multi-well plate.

-

Expose the cells to various concentrations of this compound for a defined period (e.g., 48 hours).

-

Collect the cell culture medium.

-

Quantify the levels of steroid hormones (e.g., testosterone, estradiol, progesterone) in the medium using techniques like ELISA or LC-MS/MS.

-

Assess cell viability to rule out cytotoxicity as a cause for altered hormone production.

-

-

Endpoints: Changes in the production of key steroid hormones compared to vehicle-treated control cells.

Visualizations

Signaling Pathways

Caption: this compound as a competitive antagonist of the androgen receptor signaling pathway.

Caption: this compound's disruptive effects on the steroidogenesis pathway.

Experimental Workflows

Caption: Workflow for an androgen receptor competitive binding assay.

Conclusion

The primary endocrine-disrupting mechanism of this compound is its potent antagonism of the androgen receptor, leading to the inhibition of androgen-dependent gene transcription. While it exhibits weaker interactions with estrogen and progesterone receptors, its ability to modulate steroidogenic enzymes, particularly aromatase, represents another significant pathway of endocrine disruption. The data and methodologies presented in this guide provide a foundational understanding for researchers and professionals working to assess the risks associated with this compound exposure and to develop strategies to mitigate its effects. Further research is warranted to fully elucidate the complex and often context-dependent nature of its interactions with the endocrine system.

References

- 1. Interactive effects of p,p'-dichlorodiphenyldichloroethylene and methoxychlor on hormone synthesis in largemouth bass ovarian cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Persistent DDT metabolite this compound is a potent androgen receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DDT - Wikipedia [en.wikipedia.org]

- 5. o,p'-DDT and its metabolites inhibit progesterone-dependent responses in yeast and human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. DDE-induced changes in aromatase activity in endometrial stromal cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Low-dose environmental endocrine disruptors, increase aromatase activity, estradiol biosynthesis and cell proliferation in human breast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

p,p'-DDE as an Androgen Receptor Antagonist: A Technical Guide

Introduction

p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE) is the primary and most persistent metabolite of the organochlorine insecticide dichlorodiphenyltrichloroethane (DDT).[1][2] Due to its widespread historical use and environmental persistence, this compound is a ubiquitous environmental contaminant found in soil, water, and the tissues of wildlife and humans.[3][4] While initially recognized for the estrogenic effects of its parent compound, research has revealed that this compound possesses potent antiandrogenic properties.[4][5] This technical guide provides an in-depth overview of this compound's function as an androgen receptor (AR) antagonist, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols for researchers and drug development professionals.

Mechanism of Action

The antiandrogenic activity of this compound is primarily attributed to its direct interaction with the androgen receptor (AR), a ligand-activated transcription factor crucial for male sexual development and reproductive function.[5][6] this compound acts as a competitive antagonist, inhibiting the binding of endogenous androgens, such as dihydrotestosterone (B1667394) (DHT), to the AR.[3][7] This inhibition prevents the conformational changes in the AR necessary for its dissociation from heat shock proteins, dimerization, and translocation to the nucleus.[8] Consequently, the AR is unable to bind to androgen response elements (AREs) on target genes, leading to a suppression of androgen-dependent gene transcription.[5][9] Some evidence also suggests that this compound may bind to an allosteric site on the AR, inducing structural changes that disrupt the binding of androgens to the ligand-binding domain.[10]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the antiandrogenic activity of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Androgen Receptor Binding and Activity

| Parameter | Value | Species/Cell Line | Comments | Reference(s) |

| Ki | 3.5 µM | Not Specified | Competitive binding affinity for the androgen receptor. | [1] |

| IC50 | 5 µM | Not Specified | Concentration causing 50% inhibition of androgen binding. | [1] |

| Transcriptional Inhibition | 0.2 µM | Not Specified | Concentration that effectively inhibits androgen-induced transcriptional activity. | [1] |

Table 2: In Vivo Effects of this compound Exposure in Male Rats

| Dose | Duration | Age at Exposure | Observed Effects | Reference(s) |

| 100 mg/kg/day | Gestational Days 14-18 | Fetal | Reduced anogenital distance at birth; retention of thoracic nipples. | [1][11] |

| 100 mg/kg/day | 25-57 days old | Weanling | Delayed onset of puberty. | [1] |

| 200 mg/kg/day | 4 days | 120 days old | Significant reduction in the weights of seminal vesicles and prostate. | [1] |

Table 3: In Vivo Effects of this compound Exposure in Male Japanese Medaka (Oryzias latipes)

| Concentration | Duration | Age at Exposure | Observed Effects | Reference(s) |

| 1, 5, 20, 100 µg/L | 2 months | 20-day post hatch (Juvenile) | Increased hepatosomatic index (HSI), decreased gonadosomatic index (GSI). Intersex observed at 100 µg/L. | [12] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Competitive Androgen Receptor Binding Assay

This assay quantifies the ability of a test compound, such as this compound, to compete with a radiolabeled androgen for binding to the AR.

Materials:

-

Recombinant androgen receptor protein (ligand-binding domain).

-

Radiolabeled androgen (e.g., [³H]-dihydrotestosterone).

-

Test compound (this compound).

-

Assay buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT).

-

Scintillation vials and scintillation fluid.

-

Filter apparatus and glass fiber filters.

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the test compound (this compound) and a constant, saturating concentration of the radiolabeled androgen in the assay buffer.

-

Incubation: In microcentrifuge tubes, combine the recombinant AR protein, the radiolabeled androgen, and either the test compound or vehicle control.

-

Binding: Incubate the mixture at 4°C for a sufficient period (e.g., 18-24 hours) to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold. The AR protein and any bound radioligand will be retained on the filter.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of specific binding of the radiolabeled androgen at each concentration of the test compound. Plot the data to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled androgen.

Androgen Receptor Reporter Gene Assay

This cell-based assay measures the ability of a compound to inhibit the transcriptional activity of the AR.

Materials:

-

A suitable mammalian cell line (e.g., HepG2, CHO, PC-3).[8][13]

-

An AR expression vector (if the cell line does not endogenously express AR).

-

A reporter plasmid containing an androgen response element (ARE) linked to a reporter gene (e.g., luciferase).

-

A control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization.

-

Cell culture medium and reagents.

-

Transfection reagent.

-

Androgen agonist (e.g., DHT).

-

Test compound (this compound).

-

Lysis buffer and luciferase assay substrate.

-

Luminometer.

Procedure:

-

Cell Seeding: Plate cells in a multi-well plate at an appropriate density and allow them to attach overnight.

-

Transfection: Co-transfect the cells with the AR expression vector (if needed), the ARE-reporter plasmid, and the normalization plasmid using a suitable transfection reagent.

-

Incubation: Allow the cells to express the plasmids for 24-48 hours.

-

Compound Treatment: Treat the cells with a constant concentration of an AR agonist (e.g., DHT) in the presence of serial dilutions of this compound or a vehicle control.

-

Incubation: Incubate the treated cells for another 24 hours.

-

Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then lyse them using a passive lysis buffer.

-

Luciferase Assay: Measure the activity of both the primary (e.g., firefly) and normalization (e.g., Renilla) luciferases in the cell lysates using a luminometer.

-

Data Analysis: Normalize the primary reporter gene activity to the activity of the control reporter. Plot the normalized activity against the concentration of this compound to determine its antagonistic effect and calculate the IC50 value.

This compound is a potent androgen receptor antagonist that competitively inhibits the binding of endogenous androgens, leading to the suppression of androgen-dependent gene transcription.[1][5] This antiandrogenic activity has been demonstrated in both in vitro and in vivo studies, with documented effects on the development and function of the male reproductive system.[1][12] The experimental protocols detailed in this guide provide robust methods for characterizing the antiandrogenic potential of this compound and other environmental chemicals. A thorough understanding of the mechanisms by which this compound disrupts androgen signaling is critical for assessing its risk to human and wildlife health and for the development of strategies to mitigate its impact.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. DDT - Wikipedia [en.wikipedia.org]

- 3. Disruption of Androgen Receptor Signaling in Males by Environmental Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Persistent DDT metabolite this compound is a potent androgen receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Disruption of androgen receptor signaling in males by environmental chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Background Information for p,p’-DDE - Interaction Profile for: Persistent Chemicals Found in Fish (Chlorinated Dibenzo-p-Dioxins, Hexachlorobenzene, p,p’-DDE, Methylmercury, and Polychlorinated Biphenyls) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SAT-718 Inhibition of Androgen Receptor Activity by DDE Is Affected by Mutations in the BF3 Site - PMC [pmc.ncbi.nlm.nih.gov]

- 11. AOP key event relationship report: Linking androgen receptor antagonism with nipple retention - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of this compound exposure on gonadal development and gene expression in Japanese medaka (Oryzias latipes) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of androgen receptor-dependent transcriptional activity by DDT isomers and methoxychlor in HepG2 human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Estrogenic Impetus of p,p'-DDE: A Technical Guide to its Effects on Wildlife

For Researchers, Scientists, and Drug Development Professionals

Abstract

The persistent organochlorine pesticide metabolite, p,p'-dichlorodiphenyldichloroethylene (p,p'-DDE), is a ubiquitous environmental contaminant with well-documented endocrine-disrupting properties in wildlife. This technical guide provides an in-depth analysis of the estrogenic effects of this compound exposure, with a focus on reptilian, avian, and piscine species. It summarizes key quantitative data, details experimental methodologies for seminal studies, and illustrates the underlying molecular pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development investigating the ecological and toxicological impacts of endocrine-disrupting compounds.

Introduction

Since the widespread use of dichlorodiphenyltrichloroethane (DDT) in the mid-20th century, its primary and highly stable metabolite, this compound, has become a persistent fixture in global ecosystems.[1] Accumulating in the fatty tissues of organisms, this compound biomagnifies through the food web, leading to significant concentrations in apex predators.[2] While initially recognized for its role in the eggshell thinning of avian species, subsequent research has unveiled a more complex toxicological profile, including potent endocrine-disrupting activities.[1][3] Notably, this compound can exert estrogenic effects, contributing to a range of reproductive and developmental abnormalities in wildlife.[4][5] This guide synthesizes the current scientific understanding of these estrogenic effects, providing a technical overview for the scientific community.

Molecular Mechanism of Estrogenic Action

The estrogenic activity of this compound is primarily mediated through its interaction with the estrogen receptor (ER). Although considered a weak estrogen compared to estradiol (B170435), its persistence and bioaccumulation can lead to significant biological effects.[6] The prevailing mechanism involves this compound binding to the ligand-binding domain of the ER, initiating a cascade of molecular events that mimic the action of endogenous estrogens.

dot

Quantitative Data on Estrogenic Effects

The following tables summarize quantitative data from key studies on the estrogenic effects of this compound exposure in various wildlife species.

Table 1: Effects of this compound on Alligator Reproduction

| Species | Endpoint | This compound Concentration | Observed Effect | Reference |

| Alligator mississippiensis | Sex Determination | 100 ppb (in ovo) | Female-biased sex ratio at intermediate incubation temperatures | [7] |

| Alligator mississippiensis | Plasma Hormones (Juvenile Males) | Environmentally exposed (Lake Apopka) | Significantly reduced plasma testosterone (B1683101) levels | [8] |

| Alligator mississippiensis | Phallus Size (Juvenile Males) | Environmentally exposed (Lake Apopka) | Significantly reduced phallus size compared to control populations | [5] |

| Alligator mississippiensis | Ovarian Morphology (Females) | Environmentally exposed (Lake Apopka) | Abnormal ovarian morphologies | [9] |

| Alligator mississippiensis | Egg Viability | 462 ppb (in egg yolks) | Associated with increased embryonic mortality | [10] |

Table 2: Effects of this compound on Avian Reproduction

| Species | Endpoint | This compound Concentration/Dose | Observed Effect | Reference |

| American Kestrel (Falco sparverius) | Eggshell Thinning | 3 ppm (dietary) | 14% decrease in eggshell thickness | [11] |

| Various raptorial and fish-eating birds | Eggshell Thinning | Correlated with residues in eggs | Significant eggshell thinning leading to reproductive failure | [1] |

| Duck | Eggshell Gland Function | Dietary exposure | Reduced prostaglandin (B15479496) synthetase activity and calcium uptake | [12] |

| Japanese Quail (Coturnix japonica) | Eggshell Thickness | 30 µg/g (injected into yolk) | Increased eggshell mass and thickness | [13] |

Table 3: Effects of this compound on Fish

| Species | Endpoint | This compound Concentration | Exposure Duration | Observed Effect | Reference |

| Tilapia (Oreochromis mossambicus) | Vitellogenin (Vg) Gene Expression | 100 µg/g (single injection) | Increased expression of VgA and VgB | [14] | |

| Zebrafish (Danio rerio) | Vitellogenin (VTG) Production | 0.2 and 2.0 µg/L | 14 days | Increased VTG production in whole-body homogenate | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's estrogenic effects.

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test chemical to compete with a radiolabeled estrogen for binding to the estrogen receptor.

dot

Protocol:

-

Preparation of Rat Uterine Cytosol: Uteri are collected from ovariectomized rats. The tissue is homogenized in a buffer and centrifuged to obtain the cytosolic fraction containing the estrogen receptors.[16]

-

Incubation: A constant concentration of radiolabeled estradiol (e.g., [³H]17β-estradiol) is incubated with the uterine cytosol in the presence of varying concentrations of this compound.[17]

-

Separation of Bound and Free Ligand: The mixture is treated to separate the ER-bound radiolabeled estradiol from the unbound fraction. This is often achieved using hydroxylapatite or dextran-coated charcoal.

-

Quantification: The amount of radioactivity in the bound fraction is measured using a liquid scintillation counter.

-

Data Analysis: A competition curve is generated by plotting the percentage of bound radiolabeled estradiol against the concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled estradiol) is determined.[16]

Vitellogenin (VTG) Enzyme-Linked Immunosorbent Assay (ELISA)

This assay quantifies the amount of vitellogenin, a female-specific egg yolk precursor protein, in the plasma or whole-body homogenates of male or juvenile fish, which is a biomarker for estrogenic exposure.

Protocol:

-

Sample Collection: Blood plasma or whole-body homogenates are collected from fish exposed to this compound and control groups.[18]

-

Coating: Microtiter plates are coated with a capture antibody specific to vitellogenin.

-

Incubation with Sample: The collected samples are added to the wells, and any vitellogenin present binds to the capture antibody.

-

Incubation with Detection Antibody: A second antibody, also specific to vitellogenin and conjugated to an enzyme (e.g., horseradish peroxidase), is added. This antibody binds to a different epitope on the vitellogenin molecule.[19]

-

Substrate Addition: A substrate for the enzyme is added, which results in a color change.

-

Measurement and Quantification: The intensity of the color is measured using a spectrophotometer, and the concentration of vitellogenin in the samples is determined by comparison to a standard curve.[18][19]

Avian Eggshell Thickness Measurement

This procedure is used to quantify the degree of eggshell thinning, a classic biomarker of this compound exposure in birds.

Protocol:

-

Egg Collection and Preparation: Eggs are collected from the nests of birds from exposed and control populations. The contents are removed, and the shells are washed and allowed to dry.[20]

-

Measurement Points: Eggshell thickness is measured at multiple points around the equator of the egg to ensure a representative average.[21]

-

Measurement Instrument: A micrometer or a Hall effect thickness gauge is used to measure the thickness of the eggshell fragments.[20][22]

-

Data Analysis: The average eggshell thickness for each egg and for each group (exposed vs. control) is calculated and statistically compared. The Ratcliffe Index, which compares the weight of the eggshell to its surface area, can also be used.[11]

Discussion

The evidence presented in this guide unequivocally demonstrates the estrogenic potential of this compound in a variety of wildlife species. The molecular mechanism, involving the binding and activation of the estrogen receptor, leads to a suite of adverse reproductive and developmental outcomes. In alligators, exposure is linked to altered sex determination, hormonal imbalances, and morphological abnormalities of the reproductive tract.[7][8][9] Avian species exhibit the well-documented phenomenon of eggshell thinning, which has had devastating impacts on populations of predatory birds.[1] In fish, the induction of vitellogenin in males and juveniles serves as a sensitive biomarker of estrogenic exposure.[14][15]

It is important to note that this compound also exhibits antiandrogenic activity, which can contribute to the observed reproductive effects, particularly in males.[4] The interplay between the estrogenic and antiandrogenic actions of this compound can result in a complex and species-specific toxicological profile.

Conclusion

This compound remains a significant environmental threat to wildlife due to its persistence, bioaccumulation, and potent endocrine-disrupting properties. Its ability to act as an estrogen mimic can lead to severe reproductive and developmental impairments across a range of species. The quantitative data and experimental protocols detailed in this guide provide a critical foundation for ongoing research into the ecological impacts of this compound and other endocrine-disrupting chemicals. A thorough understanding of these effects is essential for developing effective conservation strategies and for informing public health policies aimed at mitigating the risks posed by these pervasive environmental contaminants. Professionals in drug development can also leverage this information to better understand the potential for estrogenic side effects of novel compounds.

References

- 1. DDE thins eggshells of captive American kestrels [pubs.usgs.gov]

- 2. researchgate.net [researchgate.net]

- 3. DDT - Wikipedia [en.wikipedia.org]

- 4. Effects on Reproduction and Development - Hormonally Active Agents in the Environment - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Endocrine disrupting chemicals and reproductive disorders in women, men, and animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 7. Developmental alterations as a result of in ovo exposure to the pesticide metabolite this compound in Alligator mississippiensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. maryvillecollege.edu [maryvillecollege.edu]

- 9. academic.oup.com [academic.oup.com]

- 10. Organochlorine Pesticides in Alligator Egg Yolks and their Association with Fertility of Alligator Populations on Florida Lakes. - UNIVERSITY OF FLORIDA [portal.nifa.usda.gov]

- 11. researchgate.net [researchgate.net]

- 12. DDE-induced eggshell thinning in birds: effects of this compound on the calcium and prostaglandin metabolism of the eggshell gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Effects of o,p'-DDE, heptachlor, and 17beta-estradiol on vitellogenin gene expression and the growth hormone/insulin-like growth factor-I axis in the tilapia, Oreochromis mossambicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. epa.gov [epa.gov]

- 18. Development of quantitative vitellogenin-ELISAs for fish test species used in endocrine disruptor screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Avian eggshell thickness in relation to egg morphometrics, embryonic development, and mercury contamination - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Research Spotlight: Precise Eggshell Thickness Measurements To Inform Bird Ecology And Mercury Monitoring | U.S. Geological Survey [usgs.gov]

- 22. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

The Molecular Toxicology of p,p'-DDE and its Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorodiphenyldichloroethylene (DDE) is a persistent metabolite of the organochlorine insecticide dichlorodiphenyltrichloroethane (DDT). Due to the widespread historical use of DDT, DDE and its isomers are ubiquitous environmental contaminants.[1] These lipophilic compounds bioaccumulate in fatty tissues and biomagnify through the food chain, posing a significant toxicological threat to wildlife and humans.[2] The most prevalent and toxicologically significant isomer is p,p'-DDE, followed by the o,p'-DDE isomer.[2][3] This guide provides a comprehensive overview of the molecular toxicology of this compound and its isomers, with a focus on their mechanisms of action, relevant signaling pathways, quantitative toxicological data, and key experimental methodologies.

Core Toxicological Mechanisms

The molecular toxicity of this compound and its isomers is multifaceted, primarily revolving around endocrine disruption, neurotoxicity, and reproductive toxicity.

Endocrine Disruption

Anti-androgenic Effects of this compound: The most well-characterized mechanism of this compound toxicity is its action as a potent androgen receptor (AR) antagonist.[4][5][6][7] It competitively inhibits the binding of androgens to the AR, which in turn blocks the transcription of androgen-dependent genes.[5] This disruption of androgen signaling can lead to abnormalities in the development and function of the male reproductive system.[4][6]

Estrogenic Effects of o,p'-Isomers: In contrast to this compound, the o,p'-isomers of DDE and its parent compound DDT exhibit estrogenic activity.[3] o,p'-DDE can bind to the estrogen receptor (ER) and act as an agonist, mimicking the effects of endogenous estrogens.[3][8] This can lead to disruptions in female reproductive health.

Neurotoxicity

This compound and its parent compound DDT exert neurotoxic effects primarily by interfering with ion channel function in neuronal membranes. DDT has been shown to affect sodium ion channels and potassium ion gates, leading to repetitive firing of neurons at sufficient doses.[3] More recent research indicates that this compound can induce apoptosis in neuronal cells, with evidence suggesting the involvement of the TNFα signaling pathway.[9]

Reproductive and Developmental Toxicity

The endocrine-disrupting properties of DDE isomers directly contribute to their reproductive and developmental toxicity. In males, the anti-androgenic effects of this compound can lead to delayed puberty and reduced weights of androgen-dependent tissues.[4] In birds, this compound is famously known for causing eggshell thinning, which has led to population declines in several avian species.[1][2] The proposed mechanism for this is the inhibition of calcium ATPase in the eggshell gland, which impairs the transport of calcium carbonate necessary for proper shell formation.[2]

Quantitative Toxicological Data

The following tables summarize key quantitative data on the toxicology of this compound and its isomers.

Table 1: Receptor Binding Affinity

| Compound | Receptor | Species | Value Type | Value | Reference(s) |

| This compound | Androgen Receptor | Rat | Ki | 3.5 µM | [4][6] |

| This compound | Androgen Receptor | Rat | IC50 | 5 µM | [4][6] |

| o,p'-DDE | Estrogen Receptor | Rainbow Trout | IC50 | 3.2 µM | [10][11] |

Table 2: Acute Toxicity (LD50)

| Compound | Species | Route | LD50 (mg/kg) | Reference(s) |

| This compound | Rat (male) | Oral | 880 | [12] |

| This compound | Rat (female) | Oral | 1240 | [12] |

| o,p'-DDE | Mouse | Oral | 810 - 880 | [12] |

| This compound | Rat | Oral | 79.6 | [1] |

Signaling Pathways

The interaction of DDE isomers with nuclear receptors triggers downstream signaling cascades that alter gene expression and cellular function.

Androgen Receptor Signaling Pathway Disruption by this compound

This compound acts as a competitive antagonist to the androgen receptor. This prevents the binding of endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), thereby inhibiting the subsequent translocation of the receptor to the nucleus and the transcription of androgen-responsive genes.

Estrogenic Signaling Pathway Activation by o,p'-DDE

o,p'-DDE can mimic the action of estradiol (B170435) by binding to the estrogen receptor, leading to its dimerization, nuclear translocation, and the activation of estrogen-responsive genes.

References

- 1. Dichlorodiphenyldichloroethylene - Wikipedia [en.wikipedia.org]

- 2. DDT - Wikipedia [en.wikipedia.org]

- 3. Background Information for p,p’-DDE - Interaction Profile for: Persistent Chemicals Found in Fish (Chlorinated Dibenzo-p-Dioxins, Hexachlorobenzene, p,p’-DDE, Methylmercury, and Polychlorinated Biphenyls) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Persistent DDT metabolite this compound is a potent androgen receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Agrochemicals with Estrogenic Endocrine Disrupting Properties: Lessons Learned? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound induces apoptosis through the modulation of tumor necrosis factor α in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. HEALTH EFFECTS - Toxicological Profile for DDT, DDE, and DDD - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Genotoxicity of p,p'-DDE Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

The persistent organochlorine pesticide dichlorodiphenyltrichloroethane (DDT) and its primary, highly stable metabolite, 1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene (p,p'-DDE), are ubiquitous environmental contaminants.[1][2][3] Due to their lipophilic nature, this compound and other DDT metabolites bioaccumulate in adipose tissue, leading to long-term exposure in both human and wildlife populations.[1][2] While the endocrine-disrupting properties of this compound are well-documented, its genotoxic potential—the capacity to damage the genetic material of cells—is a subject of ongoing investigation and concern. This technical guide provides a comprehensive overview of the genotoxicity of this compound and its major metabolites, focusing on quantitative data from key assays, detailed experimental protocols, and the molecular pathways implicated in their genotoxic effects.

The primary metabolites of p,p'-DDT include this compound and p,p'-DDD (1,1-dichloro-2,2-bis(p-chlorophenyl)ethane).[1][2][4] Further metabolism can lead to the formation of methylsulfonyl metabolites, such as 3-MeSO2-DDE.[5] This guide will delve into the genotoxic profiles of these key metabolites.

Data Presentation: Quantitative Genotoxicity Studies

The genotoxicity of this compound and its metabolites has been evaluated in various in vitro and in vivo systems. The following tables summarize the quantitative findings from key studies employing the micronucleus test and the single-cell gel electrophoresis (comet) assay.

Table 1: Micronucleus Assay Data for this compound and Metabolites

The micronucleus assay is a widely used method for assessing chromosomal damage. It detects micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division. An increase in the frequency of micronucleated cells is an indicator of clastogenic (chromosome breaking) and/or aneugenic (chromosome lagging) events.

| Compound | Test System | Concentration | Exposure Time | Result | Reference |

| This compound | Human Lymphocytes | 80 µM | 72 hours | Significant increase in the frequency of micronucleated cells | [6][7][8] |

| This compound | Zebra Mussel (Dreissena polymorpha) | 0.1, 2, 10 µg/L | 168 hours | Dose-dependent increase in micronucleus frequency; this compound showed the highest irreversible DNA damage compared to p,p'-DDT and p,p'-DDD | [9][10] |

| p,p'-DDD | Zebra Mussel (Dreissena polymorpha) | 0.1, 2, 10 µg/L | 168 hours | Confirmed genotoxic potential with an increase in micronucleus frequency | [9][10] |

Table 2: Comet Assay (Single-Cell Gel Electrophoresis) Data for this compound and Metabolites

The comet assay is a sensitive technique for detecting DNA strand breaks in individual cells. Under an electric field, fragmented DNA migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the extent of DNA damage.

| Compound | Test System | Concentration | Exposure Time | Result | Reference |

| This compound | Zebra Mussel (Dreissena polymorpha) | 0.1, 2, 10 µg/L | 168 hours | Significant, dose-dependent increase in DNA damage. The final DNA damage was almost double that of p,p'-DDT and p,p'-DDD. | [9][10] |

| p,p'-DDD | Zebra Mussel (Dreissena polymorpha) | 0.1, 2, 10 µg/L | 168 hours | Significant, dose-dependent increase in DNA damage. | [9][10] |

| p,p'-DDD | Peripheral Blood Cells | 3.9 µg/mL | 1-24 hours | Time-dependent increase in DNA damage. | [11] |

Note: While some studies have investigated the association between environmental exposure to this compound and DNA damage in human sperm using the neutral comet assay, they did not find a statistically significant correlation.[12][13]

Other Genotoxicity Assays

-

Ames Test (Bacterial Reverse Mutation Assay): The Ames test is widely used to assess the mutagenic potential of chemical compounds.[14][15] Reports suggest that DDT and its metabolites are generally not considered to be directly genotoxic or mutagenic in bacterial systems.[1]

-

Chromosomal Aberration Test: This assay evaluates the ability of a substance to induce structural changes in chromosomes.[16][17] Some studies have suggested a link between this compound exposure and an increased rate of sex-chromosome disomy in human sperm.[18]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the in vitro micronucleus and comet assays, based on the cited literature.

In Vitro Micronucleus Assay Protocol (Adapted for Human Lymphocytes)

-

Cell Culture:

-

Test Compound Exposure:

-

Cytokinesis Block:

-

Cytochalasin B (e.g., 6 µg/mL) is added to the cultures approximately 44 hours into the incubation period to block cytokinesis, resulting in binucleated cells.[8]

-

-

Harvesting and Slide Preparation:

-

At the end of the incubation period, cells are harvested by centrifugation.

-

The cells are treated with a hypotonic solution (e.g., 0.075 M KCl) to swell the cytoplasm.[8]

-

Cells are then fixed using a methanol:acetic acid solution.

-

The fixed cells are dropped onto clean microscope slides and air-dried.

-

-

Staining and Scoring:

-

Slides are stained with a DNA-specific stain (e.g., Giemsa).

-

Micronuclei are scored in at least 1000 binucleated cells per treatment group under a light microscope.

-

The frequency of micronucleated cells is calculated.

-

Alkaline Comet Assay Protocol

-

Cell Preparation and Treatment:

-

A single-cell suspension is prepared from the test system (e.g., Zebra mussel hemocytes, human lymphocytes).

-